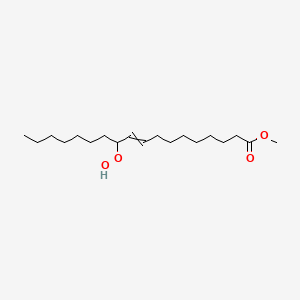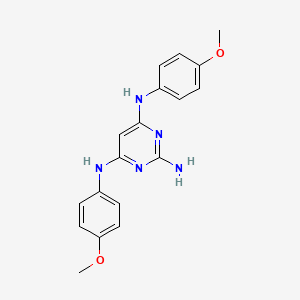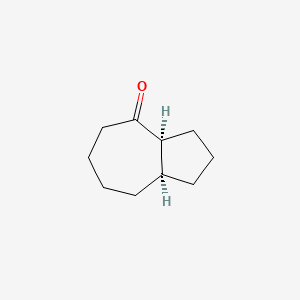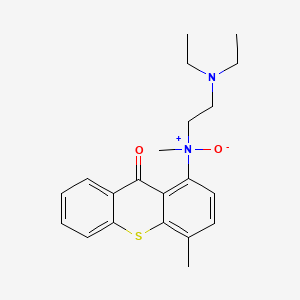
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C18H16O It is a member of the propargyl ketone family, characterized by the presence of a phenyl group and a trimethylphenyl group attached to a prop-2-yn-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-ene-1-one or 1-phenyl-3-(2,4,6-trimethylphenyl)propane-1-one.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-tolyl)prop-2-yn-1-one: Similar structure but with a tolyl group instead of a trimethylphenyl group.
2-Propen-1-one, 1-phenyl-3-(2,4,6-trimethylphenyl)-: Similar backbone but with a different functional group arrangement.
Uniqueness
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is unique due to the presence of the trimethylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to similar compounds .
Properties
CAS No. |
5689-92-9 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C18H16O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 |
InChI Key |
OFOHVAXIGPSYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)





